![molecular formula C9H6N2O3 B165709 4-Nitroquinoline N-oxide CAS No. 56-57-5](/img/structure/B165709.png)
4-Nitroquinoline N-oxide
Overview
Description
4-Nitroquinoline N-oxide (4-NQO) is a quinoline derivative that is widely used in chemical research and development . It is a yellowish-brown solid that is hygroscopic and light-sensitive . It is a carcinogenic and mutagenic chemical .
Synthesis Analysis
4-NQO has been studied with respect to its effects on RNA synthesis using sucrose gradients, methylated albumin Kieselguhr columns, and the electron microscope . Convenient methods for the synthesis of 4-halo-substituted quinoline N-oxides under conditions of activation of the reaction by Lewis and Bronsted-Lowry acids are proposed .Molecular Structure Analysis
The empirical formula of 4-NQO is C9H6N2O3, and its molecular weight is 190.16 . It is a quinoline derivative that carries a nitro substituent at position 4 .Chemical Reactions Analysis
4-NQO reacts with strong oxidizing agents . The influence of temperature, solvent, the nature of the nucleophile, and the type of v-acceptor on the rate of substitution of the nitro group in 4-NQO by atoms of halogens has been investigated .Physical And Chemical Properties Analysis
4-NQO is a yellow to brown solid with a melting point of 154-156 °C . It is soluble in acetone and is stored at −20°C . It is insoluble in water .Scientific Research Applications
Carcinogenic Effects Study
4-Nitroquinoline N-oxide is widely used as a model compound to study its carcinogenic effects. It serves as a skin and lung tumor initiator under experimental conditions, providing insights into the mechanisms of cancer development .
Oxidative Stress Induction
Research has shown that 4-Nitroquinoline N-oxide is a potent inducer of oxidative stress within cells, significantly more so than other agents like paraquat. This property is used to study the cellular responses to oxidative damage .
DNA Damage and Repair Mechanisms
This compound is metabolized into reactive intermediates that cause DNA adducts, strand breaks, and DNA-protein crosslinks. These effects are utilized to investigate DNA damage and repair mechanisms .
Development of Electrochemical Sensors
4-Nitroquinoline N-oxide is also used in the development of ultra-sensitive electrochemical sensors for detecting carcinogens in biological matrices such as human blood serum and saliva .
Safety And Hazards
Future Directions
4-NQO is used as a model compound to study its carcinogenic effects . It is also used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . Future research may focus on understanding the long-range effects of 4-NQO on specific immune cells to induce cell death and cause very-early immunosuppressive response during oral carcinogenesis .
properties
IUPAC Name |
4-nitro-1-oxidoquinolin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQDZJICGQWFHK-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C9H6N2O3 | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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DSSTOX Substance ID |
DTXSID5025780 | |
Record name | 4-Nitroquinoline-1-oxide | |
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Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown plates or needles or yellow solid. (NTP, 1992), Yellow solid; [HSDB] Yellowish-brown or yellow solid; Hygroscopic and sensitive to light; [CAMEO] Yellow or orange crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Record name | 4-Nitroquinoline-N-oxide | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Vapor Pressure |
0.0000026 [mmHg] | |
Record name | 4-Nitroquinoline-N-oxide | |
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Product Name |
4-Nitroquinoline N-oxide | |
Color/Form |
YELLOW NEEDLES OR PLATES FROM ACETONE | |
CAS RN |
56-57-5 | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Record name | 4-Nitroquinoline 1-oxide | |
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Record name | 4-Nitroquinoline N-oxide | |
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Record name | 4-nitroquinoline N-oxide | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Melting Point |
309 °F (NTP, 1992), 154 °C | |
Record name | 4-NITROQUINOLINE-1-OXIDE | |
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Record name | 4-NITROQUINOLINE-N-OXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Nitroquinoline N-oxide primarily interacts with DNA through the formation of adducts. [, ] This interaction is thought to be crucial for its carcinogenic activity. [] 4-Nitroquinoline N-oxide preferentially binds to guanine residues in DNA, ultimately leading to mutations that can drive carcinogenesis. [] These mutations can disrupt normal cellular processes like DNA replication and transcription, potentially leading to uncontrolled cell growth and tumor formation. []
A: 4-Nitroquinoline N-oxide has the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it mentions various spectroscopic techniques used to study the compound, such as:
- Electron Spin Resonance (ESR) spectroscopy: This technique helped detect and characterize the anion radicals of 4-Nitroquinoline N-oxide and its metabolite, 4-Nitrosoquinoline N-oxide. []
- Time-Resolved Infrared Spectroscopy (TRIR): TRIR, coupled with Laser Flash Photolysis (LFP), provided insights into the electron-transfer chemistry of 4-Nitroquinoline N-oxide's triplet excited state. []
- UV-Vis Spectroscopy: This technique was employed to study the hydrophobic interactions of 4-Nitroquinoline N-oxide with cyclodextrins in aqueous solutions. []
ANone: The provided research focuses primarily on the biological activity and interactions of 4-Nitroquinoline N-oxide. As a result, specific details regarding its material compatibility and stability under various conditions are limited.
ANone: 4-Nitroquinoline N-oxide is not typically employed as a catalyst. The research primarily focuses on its biological activity, particularly its carcinogenic properties, and its interactions with biological systems.
A: Computational techniques like Density Functional Theory (DFT) have been used to investigate the structure of radical intermediates formed during the metabolism of 4-Nitroquinoline N-oxide. [] These calculations help researchers understand the electronic properties and reactivity of these intermediates, which is crucial for elucidating the mechanism of 4-Nitroquinoline N-oxide's carcinogenicity.
A: Early research suggests a strong link between the carcinogenic activity of 4-Nitroquinoline N-oxide and the ease with which nucleophiles, like the sulfhydryl group in cysteine or glutathione, can substitute its nitro group at position 4. [] This suggests that the electron-withdrawing nature of the N-oxide group plays a significant role in facilitating this nucleophilic substitution. [] Further studies comparing 4-Nitroquinoline N-oxide with related compounds indicated that the carcinogenic activity correlated with the ease of this nucleophilic substitution. []
ANone: Information regarding the stability of 4-Nitroquinoline N-oxide under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is limited in the provided research.
ANone: The provided research primarily focuses on the biological activity and mechanisms of action of 4-Nitroquinoline N-oxide. Consequently, it doesn't provide specific details regarding SHE regulations, risk minimization strategies, or responsible practices associated with this compound.
A: The provided research primarily focuses on the mechanisms of action and toxicological aspects of 4-Nitroquinoline N-oxide rather than its detailed PK/PD profile. While it mentions that the compound exhibits potent skin cancer-producing activity, [] it doesn't delve into specific aspects of its ADME properties or in vivo activity and efficacy in a therapeutic context.
A: While not explored for therapeutic purposes, 4-Nitroquinoline N-oxide is a potent carcinogen in various experimental models. [, , , , , , ] In vivo, it induces tumors in mice, particularly lung adenomas and adenocarcinomas. [] It has also demonstrated tumor-inhibitory effects on transplanted tumors in mice, especially when administered directly. [] In vitro, 4-Nitroquinoline N-oxide transforms rat oral keratinocytes, inducing changes indicative of malignancy. [] This effect appears to mimic the stages of carcinogenesis observed in vivo. []
ANone: The provided research doesn't provide specific information regarding resistance or cross-resistance mechanisms associated with 4-Nitroquinoline N-oxide.
A: 4-Nitroquinoline N-oxide is a known potent carcinogen. [, , , ] Studies in rats demonstrate its ability to induce oral focal acantholytic dyskeratosis, a precancerous lesion. [] This carcinogenic activity is believed to stem from its interaction with DNA, forming adducts that can lead to mutations. [, ] Studies also show that it can induce respiratory-deficient mutants in yeast, further highlighting its genotoxic potential. [, ]
ANone: Given its potent carcinogenicity, 4-Nitroquinoline N-oxide is not explored for therapeutic applications, and no research on drug delivery or targeting strategies exists for this compound.
A: The discovery of 4-Nitroquinoline N-oxide as a potent carcinogen in the early 1960s marked a significant milestone. [, ] Its relatively simple structure compared to other known carcinogens at the time, like polycondensed aromatic hydrocarbons and azo compounds, made it a valuable tool for studying the mechanisms of carcinogenesis. [] Early research focused on understanding its structure-activity relationship, particularly the role of nucleophilic substitution at position 4 in its carcinogenic activity. [, ]
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